1-(2-Diethoxyphosphorylethyl)pyrrolidine
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Overview
Description
1-(2-Diethoxyphosphorylethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a diethoxyphosphorylethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties . The diethoxyphosphorylethyl group introduces additional functionality, making this compound of interest in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethoxyphosphorylethyl)pyrrolidine typically involves the reaction of pyrrolidine with a diethoxyphosphorylating agent. One common method includes the use of diethyl phosphite and an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as cobalt or nickel oxides supported on alumina can be used to facilitate the reaction . The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Diethoxyphosphorylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where the diethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Phosphorylated pyrrolidine derivatives.
Reduction: Reduced forms of the phosphorylated compound.
Substitution: Substituted phosphoryl derivatives.
Scientific Research Applications
1-(2-Diethoxyphosphorylethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Diethoxyphosphorylethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules . The pyrrolidine ring contributes to the compound’s binding affinity and specificity by providing a rigid and spatially defined structure .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the diethoxyphosphorylethyl group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness: 1-(2-Diethoxyphosphorylethyl)pyrrolidine is unique due to the presence of the diethoxyphosphorylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets .
Properties
Molecular Formula |
C10H22NO3P |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethyl)pyrrolidine |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-9-11-7-5-6-8-11/h3-10H2,1-2H3 |
InChI Key |
OEZSGKFJEHLQMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN1CCCC1)OCC |
Origin of Product |
United States |
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